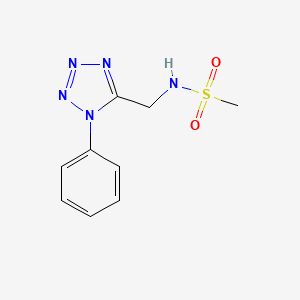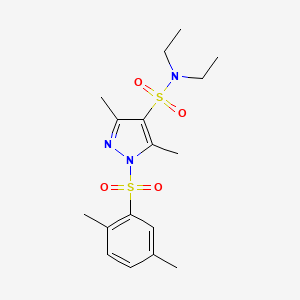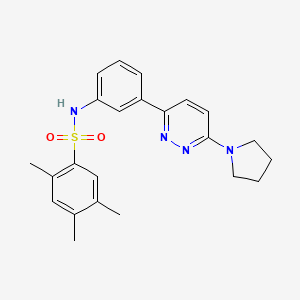![molecular formula C27H32N6O B11255791 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B11255791.png)
2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrimidine and piperazine core. Its systematic name is quite a mouthful, so let’s break it down:
- The pyrimidine portion consists of a six-membered ring containing two nitrogen atoms.
- The piperazine moiety is a six-membered ring with two nitrogen atoms, often found in various pharmaceuticals.
- The biphenyl group is a flat aromatic structure composed of two benzene rings connected by a single bond.
- The carbonyl group (C=O) is attached to the biphenyl ring.
- Overall, this compound combines features from different chemical families, making it intriguing for research and applications.
Preparation Methods
Synthetic Routes: While there isn’t a single well-documented synthesis for this specific compound, researchers can access related intermediates. For instance
Reaction Conditions: Specific synthetic routes would depend on the desired modifications and functional groups. Researchers might explore Suzuki-Miyaura cross-coupling reactions or other strategies.
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including
Common Reagents and Conditions: These would vary based on the specific reaction. For example, palladium catalysts for cross-coupling reactions or reducing agents for reductions.
Major Products: Predicting major products requires detailed mechanistic studies, which are scarce for this compound.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Could it target specific receptors or enzymes?
Chemistry: Explore its reactivity, catalysis, or supramolecular interactions.
Biology: Assess its impact on cellular processes or biological pathways.
Industry: Consider applications in materials science or organic electronics.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is lacking. Researchers would need to conduct studies to elucidate this.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Our compound’s combination of piperazine, pyrimidine, and biphenyl features sets it apart.
Properties
Molecular Formula |
C27H32N6O |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C27H32N6O/c1-21-20-25(31-14-12-30(2)13-15-31)29-27(28-21)33-18-16-32(17-19-33)26(34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
InChI Key |
MDFAZGQQZFPHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11255709.png)
![2-Chloro-6-fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11255713.png)

![N-(4-fluoro-2-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255725.png)
![6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11255727.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255735.png)
![2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B11255739.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255740.png)
![N-Benzyl-6-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11255746.png)
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255748.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11255755.png)

![3-methyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255770.png)

